1H-Pyrrole, dimethyl-

Description

BenchChem offers high-quality 1H-Pyrrole, dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrole, dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

49813-61-8 |

|---|---|

Molecular Formula |

C12H18N2 |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2,3-dimethyl-1H-pyrrole;2,4-dimethyl-1H-pyrrole |

InChI |

InChI=1S/2C6H9N/c1-5-3-6(2)7-4-5;1-5-3-4-7-6(5)2/h2*3-4,7H,1-2H3 |

InChI Key |

ZVWLZONMZPHJMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC=C1)C.CC1=CC(=CN1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl-1H-Pyrroles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of the four structural isomers of dimethyl-1H-pyrrole: 2,3-dimethyl-1H-pyrrole, 2,4-dimethyl-1H-pyrrole, 2,5-dimethyl-1H-pyrrole, and 3,4-dimethyl-1H-pyrrole. This document consolidates essential data, including physical constants, spectral characteristics, and detailed experimental protocols for their synthesis, to support research and development in medicinal chemistry, materials science, and chemical synthesis.

Introduction to Dimethyl-1H-Pyrroles

The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products, pharmaceuticals, and functional materials. The substitution of this core with methyl groups, as in the dimethyl-1H-pyrroles, significantly influences its electronic properties, reactivity, and steric profile. These modifications are critical in tuning the molecule's interaction with biological targets or its performance in materials applications. Understanding the distinct properties of each isomer is crucial for their effective utilization in scientific research.

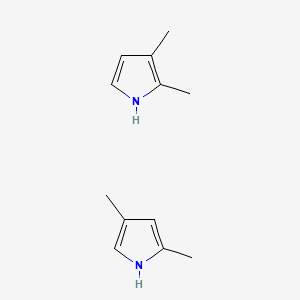

The four isomers of dimethyl-1H-pyrrole are distinguished by the positions of the two methyl groups on the pyrrole ring. Their structures are illustrated below.

Caption: Chemical structures of the four dimethyl-1H-pyrrole isomers.

Physical and Chemical Properties

The physical and chemical properties of the dimethyl-1H-pyrrole isomers are summarized below. These properties vary based on the substitution pattern, affecting characteristics such as boiling point, density, and reactivity.

Tabulated Physical Properties

The following table summarizes key physical properties for the four isomers. Note that some values are predicted and should be treated as estimates.

| Property | 2,3-Dimethyl-1H-pyrrole | 2,4-Dimethyl-1H-pyrrole | 2,5-Dimethyl-1H-pyrrole | 3,4-Dimethyl-1H-pyrrole |

| CAS Number | 600-28-2[1][2] | 625-82-1[3] | 625-84-3[4][5] | 822-51-5[6] |

| Molecular Formula | C₆H₉N[2] | C₆H₉N[3] | C₆H₉N[4][5] | C₆H₉N[6] |

| Molecular Weight | 95.14 g/mol [2] | 95.14 g/mol [3] | 95.15 g/mol [7] | 95.14 g/mol [6] |

| Appearance | - | Colorless to pale yellow liquid[8][9] | Clear yellow to orange-brown liquid[4] | Off-white to gray oil[6] |

| Boiling Point | 165 °C at 760 mmHg | 168 °C at 760 mmHg | 165 °C at 740 mmHg[4] | 65.5-66 °C at 14 Torr[6] |

| Melting Point | - | - | 7 °C[7] | 33 °C[6] |

| Density | 0.948 g/cm³ | 0.919-0.923 g/mL at 20 °C | 0.935 g/mL at 25 °C[4] | 0.948 g/cm³ (Predicted)[6] |

| Refractive Index | 1.516 | n20/D 1.495-1.499 | n20/D 1.505[4] | - |

| Flash Point | 60.3 °C | - | 71 °C[7] | - |

Spectral Data Summary

Spectroscopic data is essential for the identification and characterization of these isomers. Key spectral features are summarized below.

| Isomer | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) |

| 2,3-Dimethyl-1H-pyrrole | Data available, specific shifts vary | Data available[10][11] | - |

| 2,4-Dimethyl-1H-pyrrole | Data available, specific shifts vary[12] | Data available | Data available[3] |

| 2,5-Dimethyl-1H-pyrrole | ~7.3 (br s, 1H, NH), ~5.7 (s, 2H, pyrrole H), ~2.2 (s, 6H, CH₃)[13] | ~127.5 (C2, C5), ~105.5 (C3, C4), ~12.9 (CH₃) | ~3380 (N-H stretch), ~2920 (C-H stretch), ~1580 (C=C stretch)[5] |

| 3,4-Dimethyl-1H-pyrrole | Data available, specific shifts vary | Data available | - |

Experimental Protocols

The synthesis of dimethyl-1H-pyrroles often employs classical heterocyclic chemistry reactions, most notably the Paal-Knorr synthesis. Below are detailed protocols for the preparation of specific isomers.

Synthesis of 2,5-Dimethyl-1H-pyrrole (Paal-Knorr Synthesis)

This procedure details the reaction of acetonylacetone (2,5-hexanedione) with ammonium carbonate.

Caption: Experimental workflow for the synthesis of 2,5-Dimethyl-1H-pyrrole.

Methodology:

-

Reaction Setup: In a 500-cc Erlenmeyer flask equipped with a large-bore, air-cooled reflux condenser, combine 100 g (0.88 mole) of acetonylacetone and 200 g (1.75 moles) of ammonium carbonate lumps.

-

Initial Heating: Heat the mixture in an oil bath at 100°C. Continue heating for 60 to 90 minutes, or until the effervescence ceases. During this time, sublimed ammonium carbonate should be periodically pushed back into the reaction mixture.

-

Reflux: Replace the air-cooled condenser with a water-cooled one and gently reflux the mixture for an additional 30 minutes with the bath temperature at 115°C.

-

Workup: Cool the reaction mixture. The mixture will separate into two layers. Separate the upper, yellow layer containing the crude pyrrole.

-

Extraction and Drying: Extract the lower aqueous layer once with 15 cc of chloroform. Combine this extract with the crude pyrrole layer and dry the solution over anhydrous calcium chloride. It is critical to minimize exposure to atmospheric oxygen during these steps.

-

Purification: Transfer the dried solution to a modified Claisen flask. Distill the product under reduced pressure. The 2,5-dimethylpyrrole is collected at 51–53°C/8 mm or 78–80°C/25 mm. The final product should be stored in a dark, tightly sealed container under an inert atmosphere.

Synthesis of 2,4-Dimethyl-1H-pyrrole (Knorr-type Synthesis)

This method involves the hydrolysis and decarboxylation of 2,4-dimethyl-3,5-dicarbethoxypyrrole.[6]

Methodology:

-

Hydrolysis: In a 3-liter round-bottomed flask, prepare a solution of 270 g (4.8 moles) of potassium hydroxide in 150 cc of water. Add 120 g (0.5 mole) of crude 2,4-dimethyl-3,5-dicarbethoxypyrrole.[6]

-

Heating: Fit the flask with a reflux condenser and heat the mixture in an oil bath at 130°C for two to three hours, with occasional shaking, until the initial paste partially liquefies.[6]

-

Steam Distillation: Set up the apparatus for distillation with superheated steam (220–250°C). Raise the oil bath temperature to 160°C and introduce the superheated steam. Gradually increase the bath temperature to 200°C. Collect the distillate in a 3-liter flask.[6]

-

Extraction: Extract the distillate once with 200 cc of ether and then three more times with 100-cc portions of ether.[6]

-

Drying and Purification: Dry the combined ether extracts over 20 g of anhydrous potassium carbonate for two hours. Remove the ether by distillation from a modified Claisen flask. Finally, distill the residue and collect the fraction boiling at 160–165°C. The expected yield is 57–63%.[6]

Synthesis of 3,4-Dimethyl-1H-pyrrole

A known procedure for synthesizing 3,4-dimethyl-1H-pyrrole involves a Diels-Alder reaction between 2,3-dimethylbutadiene and an in situ generated sulfinylcarbamic acid methyl ester.

Reaction Scheme Overview:

-

Dienophile Formation: Methyl carbamate reacts with thionyl chloride and pyridine to generate sulfinylcarbamic acid methyl ester in situ.

-

Diels-Alder Cycloaddition: This dienophile undergoes a [4+2] cycloaddition with 2,3-dimethylbutadiene to form a cyclic adduct.

-

Transformation to Pyrrole: The resulting adduct is then converted to 3,4-dimethyl-1H-pyrrole through subsequent reaction steps.

Chemical Reactivity and Signaling Pathways

The dimethyl-pyrrole core is a versatile scaffold in organic synthesis. The methyl groups influence the regioselectivity of electrophilic substitution reactions, which preferentially occur at the unsubstituted α- or β-positions. The nitrogen atom can be deprotonated to form a pyrrolide anion, a potent nucleophile, or can be alkylated or acylated.

Paal-Knorr Synthesis Mechanism

The Paal-Knorr synthesis is a cornerstone for pyrrole formation from 1,4-dicarbonyl compounds. The mechanism involves the nucleophilic attack of an amine on the carbonyl carbons, followed by cyclization and dehydration.[12]

Caption: A logical diagram of the Paal-Knorr pyrrole synthesis mechanism.

This reaction is typically acid-catalyzed, which facilitates the dehydration steps.[12] The choice of amine (ammonia or a primary amine) determines whether the resulting pyrrole is N-unsubstituted or N-substituted.

Conclusion

The dimethyl-1H-pyrroles are a valuable class of compounds with distinct physical, chemical, and spectral properties dictated by their substitution patterns. This guide provides foundational data and synthetic protocols to aid researchers in their work. The provided information facilitates the selection of the appropriate isomer and synthetic route for applications ranging from the development of new pharmaceuticals to the design of advanced organic materials.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6) 13C NMR spectrum [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 3,4-Dimethyl-1H-pyrrole-2-carboxaldehyde(19713-89-4) 1H NMR [m.chemicalbook.com]

- 7. 2,4-Dimethylpyrrole 97 625-82-1 [sigmaaldrich.com]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. 3,4-Dimethylpyrrole 97% | CAS: 822-51-5 | AChemBlock [achemblock.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. alfa-chemistry.com [alfa-chemistry.com]

A Comprehensive Technical Guide to 2,5-Dimethylpyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2,5-dimethylpyrrole, a significant heterocyclic organic compound. It covers its fundamental chemical identity, physicochemical properties, and established synthesis protocols. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Chemical Identity

The nomenclature and molecular structure of 2,5-dimethylpyrrole are foundational to its chemistry.

Physicochemical Properties

A summary of the key quantitative properties of 2,5-dimethylpyrrole is presented in the table below. This data is essential for its application in experimental settings.

| Property | Value |

| Molecular Weight | 95.14 g/mol [1][4] |

| Density | 0.935 g/mL at 25 °C[3][4][6] |

| Boiling Point | 165 °C at 740 mmHg[3][4][6] |

| Melting Point | 6.5 - 9 °C[3][7] |

| Flash Point | 54 °C (129.2 °F) - closed cup[6][8] |

| Refractive Index | 1.505 at 20 °C[3][4][6] |

| Water Solubility | Insoluble[3] |

| Appearance | Colorless to yellowish oily liquid[3] |

Synthesis of 2,5-Dimethylpyrrole: The Paal-Knorr Pyrrole Synthesis

The most common and established method for the synthesis of 2,5-dimethylpyrrole is the Paal-Knorr synthesis. This reaction involves the cyclization of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione (acetonylacetone), with an amine or ammonia.

3.1. General Reaction Scheme

The fundamental transformation in the Paal-Knorr synthesis of 2,5-dimethylpyrrole is the reaction of 2,5-hexanedione with an ammonia source, leading to the formation of the pyrrole ring through a condensation reaction.

3.2. Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2,5-dimethylpyrrole from acetonylacetone and ammonium carbonate.

Materials:

-

Acetonylacetone (2,5-hexanedione)

-

Ammonium carbonate

-

Chloroform

-

Anhydrous calcium chloride

-

Nitrogen gas

Equipment:

-

500-cc Erlenmeyer flask

-

Air-cooled reflux condenser

-

Water-cooled reflux condenser

-

Oil bath

-

Separatory funnel

-

Distillation apparatus (modified Claisen flask)

Procedure:

-

In a 500-cc Erlenmeyer flask equipped with an air-cooled reflux condenser, combine 100 g (0.88 mole) of acetonylacetone and 200 g (1.75 moles) of ammonium carbonate.[9]

-

Heat the mixture in an oil bath at 100°C until the effervescence ceases, which typically takes 60 to 90 minutes.[9]

-

Replace the air-cooled condenser with a water-cooled condenser and reflux the mixture gently at a bath temperature of 115°C for an additional 30 minutes.[9]

-

After cooling the mixture, separate the upper yellow layer containing the pyrrole.[9]

-

Extract the lower aqueous layer with 15 cc of chloroform and add this extract to the crude pyrrole.

-

Dry the combined organic layers over anhydrous calcium chloride in a container that has been flushed with nitrogen.[9]

-

Transfer the dried material to a modified Claisen flask for distillation.

-

Distill off the chloroform under reduced pressure.

-

Collect the 2,5-dimethylpyrrole fraction at 51–53°C/8 mm or 78–80°C/25 mm.[9]

3.3. Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of 2,5-dimethylpyrrole.

Applications in Research and Development

2,5-Dimethylpyrrole serves as a crucial intermediate in various organic syntheses.[3] It is a building block for the creation of more complex molecules, including pharmaceuticals and agrochemicals.[5] The pyrrole moiety is a core structure in numerous biologically active compounds. Additionally, 2,5-dimethylpyrrole can be used as a protecting group for primary amines in multi-step syntheses.[10] Its derivatives are also investigated for their potential as ligands in coordination chemistry.

References

- 1. 2,5-Dimethylpyrrole | C6H9N | CID 12265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Pyrrole, 2,5-dimethyl- [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. 2,5-二甲基吡咯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. wacker.com [wacker.com]

- 6. 2,5-二甲基吡咯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2,5-dimethyl pyrrole, 625-84-3 [thegoodscentscompany.com]

- 8. fishersci.com [fishersci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of Dimethylpyrrole Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for various dimethylpyrrole isomers. The information presented herein is crucial for the identification, characterization, and quality control of these heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in a comparative format and outlines the fundamental experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables provide a consolidated summary of the available spectroscopic data for 2,3-dimethylpyrrole, 2,4-dimethylpyrrole, 2,5-dimethylpyrrole, and 3,4-dimethylpyrrole. It is important to note that publicly available, experimentally verified spectroscopic data for 3,4-dimethylpyrrole is less comprehensive compared to the other isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

| Isomer | Proton | Chemical Shift (ppm) | Multiplicity | Solvent |

| 2,3-Dimethylpyrrole | N-H | ~7.3 | br s | CDCl₃ |

| H-4 | ~6.4 | t | CDCl₃ | |

| H-5 | ~6.7 | t | CDCl₃ | |

| 2-CH₃ | ~2.2 | s | CDCl₃ | |

| 3-CH₃ | ~2.0 | s | CDCl₃ | |

| 2,4-Dimethylpyrrole | N-H | ~7.4 | br s | CDCl₃ |

| H-3 | ~5.8 | s | CDCl₃ | |

| H-5 | ~6.4 | s | CDCl₃ | |

| 2-CH₃ | ~2.2 | s | CDCl₃ | |

| 4-CH₃ | ~2.1 | s | CDCl₃ | |

| 2,5-Dimethylpyrrole | N-H | ~7.5 | br s | CDCl₃ |

| H-3, H-4 | ~5.7 | s | CDCl₃ | |

| 2,5-CH₃ | ~2.2 | s | CDCl₃ | |

| 3,4-Dimethylpyrrole | N-H | ~7.6 | br s | CDCl₃ |

| H-2, H-5 | ~6.5 | s | CDCl₃ | |

| 3,4-CH₃ | ~2.0 | s | CDCl₃ |

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

| Isomer | Carbon | Chemical Shift (ppm) | Solvent |

| 2,3-Dimethylpyrrole | C-2 | ~125 | CDCl₃ |

| C-3 | ~115 | CDCl₃ | |

| C-4 | ~106 | CDCl₃ | |

| C-5 | ~118 | CDCl₃ | |

| 2-CH₃ | ~12 | CDCl₃ | |

| 3-CH₃ | ~11 | CDCl₃ | |

| 2,4-Dimethylpyrrole | C-2 | ~124 | CDCl₃ |

| C-3 | ~106 | CDCl₃ | |

| C-4 | ~116 | CDCl₃ | |

| C-5 | ~115 | CDCl₃ | |

| 2-CH₃ | ~13 | CDCl₃ | |

| 4-CH₃ | ~12 | CDCl₃ | |

| 2,5-Dimethylpyrrole | C-2, C-5 | ~127 | CDCl₃ |

| C-3, C-4 | ~105 | CDCl₃ | |

| 2,5-CH₃ | ~13 | CDCl₃ | |

| 3,4-Dimethylpyrrole | C-3, C-4 | ~118 | CDCl₃ |

| C-2, C-5 | ~115 | CDCl₃ | |

| 3,4-CH₃ | ~11 | CDCl₃ |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent, concentration, and instrument.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands (cm⁻¹)

| Isomer | N-H Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C=C Stretch |

| 2,3-Dimethylpyrrole | ~3400 (broad) | ~3100-3000 | ~2950-2850 | ~1600-1450 |

| 2,4-Dimethylpyrrole | ~3390 (broad) | ~3100-3000 | ~2950-2850 | ~1590-1470 |

| 2,5-Dimethylpyrrole | ~3380 (broad) | Not observed | ~2950-2850 | ~1580-1460 |

| 3,4-Dimethylpyrrole | ~3400 (broad) | ~3100-3000 | ~2950-2850 | ~1610-1480 |

Mass Spectrometry (MS)

Table 4: Key Mass-to-Charge Ratios (m/z) in Electron Ionization (EI) Mass Spectrometry

| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) and Proposed Assignments |

| 2,3-Dimethylpyrrole | 95 | 94 ([M-H]⁺), 80 ([M-CH₃]⁺) |

| 2,4-Dimethylpyrrole | 95 | 94 ([M-H]⁺), 80 ([M-CH₃]⁺) |

| 2,5-Dimethylpyrrole | 95 | 94 ([M-H]⁺), 80 ([M-CH₃]⁺) |

| 3,4-Dimethylpyrrole | 95 | 94 ([M-H]⁺), 80 ([M-CH₃]⁺) |

Note: The molecular ion (M⁺) for all dimethylpyrrole isomers is expected at m/z 95. The fragmentation patterns are often very similar, with the loss of a hydrogen radical ([M-H]⁺) or a methyl radical ([M-CH₃]⁺) being common primary fragmentation pathways.

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the key spectroscopic techniques discussed. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of dimethylpyrrole isomers.

Materials:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Dimethylpyrrole isomer sample

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the dimethylpyrrole isomer into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) containing 0.03% TMS to the vial.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Spectrum Acquisition:

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Spectrum Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-150 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FIDs to obtain the frequency-domain spectra.

-

Phase correct the spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the dimethylpyrrole isomers by measuring the absorption of infrared radiation.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Dimethylpyrrole isomer sample (liquid)

-

Solvent for cleaning (e.g., acetone or isopropanol)

-

Lens paper

Procedure (for liquid film on salt plates):

-

Sample Preparation:

-

Ensure the salt plates are clean and dry by wiping them with a tissue lightly moistened with a volatile solvent like acetone and allowing them to dry completely.

-

Place one to two drops of the liquid dimethylpyrrole sample onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid applying excessive pressure to prevent cracking the plates.

-

-

Spectrum Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify the characteristic absorption bands and correlate them with specific functional groups using standard IR correlation tables.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the dimethylpyrrole isomers.

Materials:

-

Mass spectrometer with an Electron Ionization (EI) source

-

Gas Chromatograph (GC) for sample introduction (optional but recommended for separation of isomers)

-

Volatile solvent (e.g., dichloromethane or methanol) for sample dilution

-

Microsyringe

Procedure (using GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the dimethylpyrrole isomer in a volatile solvent (e.g., 1 mg/mL in dichloromethane).

-

-

Instrument Setup:

-

Set the GC oven temperature program to ensure separation of the isomers if a mixture is being analyzed. A typical program might start at 50°C, hold for 1-2 minutes, and then ramp up to 250°C at 10-20°C/min.

-

Set the injector temperature (e.g., 250°C) and the GC-MS interface temperature (e.g., 280°C).

-

For the mass spectrometer, use a standard EI energy of 70 eV.

-

Set the mass range to be scanned (e.g., m/z 35-200).

-

-

Sample Injection and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and carried by the carrier gas (e.g., helium) through the GC column where separation occurs.

-

As each component elutes from the GC column, it enters the ion source of the mass spectrometer.

-

-

Ionization and Mass Analysis:

-

In the ion source, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

-

The ions are then accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. The difference in m/z between the molecular ion and the fragment ions corresponds to the loss of neutral fragments.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a dimethylpyrrole isomer.

Caption: Workflow for Spectroscopic Analysis of Dimethylpyrrole Isomers.

An In-depth Technical Guide to the Solubility and Stability of 2,5-Dimethylpyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,5-dimethylpyrrole, a crucial heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. Understanding these fundamental physicochemical properties is paramount for its effective storage, handling, and application in synthetic chemistry and drug development.

Core Properties of 2,5-Dimethylpyrrole

| Property | Value | Reference |

| Molecular Formula | C₆H₉N | [1] |

| Molecular Weight | 95.14 g/mol | [1][2] |

| Appearance | Colorless to yellowish oily liquid | [3] |

| Boiling Point | 165 °C at 740 mmHg | |

| Melting Point | 7 °C | |

| Density | 0.935 g/mL at 25 °C |

Solubility Profile

The solubility of 2,5-dimethylpyrrole is a critical parameter for its use in various reaction media. While it exhibits limited solubility in aqueous solutions, it is readily soluble in a range of common organic solvents.

Table 1: Solubility of 2,5-Dimethylpyrrole

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | 4.7 g/L | |

| Ethanol | Ambient | Soluble | [3] |

| Diethyl Ether | Ambient | Soluble | [3] |

| Chloroform | Ambient | Soluble | [3] |

| Acetone | Ambient | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Not Determined | - | [1] |

It is important to note that some sources describe 2,5-dimethylpyrrole as being "very difficult to dissolve in water" or "insoluble in water", which may reflect qualitative observations.[3] However, the quantitative value of 4.7 g/L at 20°C provides a more precise measure for experimental design. Another source indicates miscibility in water at a concentration of 50 µl/mL, which calculates to approximately 47 µg/mL; this value is significantly lower and should be considered with caution.[1]

Stability Characteristics

2,5-Dimethylpyrrole is a relatively stable compound under normal storage conditions. However, its stability is influenced by environmental factors such as air, light, pH, and temperature.

Air and Light Sensitivity: 2,5-Dimethylpyrrole is known to be sensitive to both air and light. Upon exposure, it can undergo oxidation and polymerization, leading to the formation of a red-colored resin and a gradual increase in its refractive index.[3] Therefore, it is imperative to store this compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, dark container to minimize degradation.

pH Stability: The stability of the pyrrole ring is pH-dependent. While specific kinetic data for the degradation of 2,5-dimethylpyrrole at various pH values is not readily available, studies on related pyrrole derivatives provide valuable insights. Generally, pyrrole-containing compounds exhibit greater stability in neutral conditions. They can be labile in strongly acidic or alkaline media, undergoing hydrolysis or other degradation pathways.[4][5][6] For instance, 2,5-dimethylpyrrole adducts have been shown to be stable towards bases but are susceptible to hydrolysis with trifluoroacetic acid (TFA) in water.

Thermal Stability: With a boiling point of 165 °C, 2,5-dimethylpyrrole possesses good thermal stability for many synthetic applications. However, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.

Table 2: Summary of 2,5-Dimethylpyrrole Stability

| Condition | Observation | Recommendation |

| Air Exposure | Forms a red resin upon exposure.[3] | Store under an inert atmosphere (e.g., N₂, Ar). |

| Light Exposure | Color darkens and refractive index increases. | Store in a dark, light-resistant container. |

| Acidic pH | Potential for hydrolysis and degradation.[4] | Use with caution and consider stability studies for specific applications. |

| Neutral pH | Generally stable.[4] | Optimal condition for storage and handling of solutions. |

| Alkaline pH | Potential for degradation.[4] | Use with caution and consider stability studies for specific applications. |

| Elevated Temperature | Thermally stable up to its boiling point. | Avoid prolonged heating at high temperatures. |

Experimental Protocols

Detailed experimental protocols for the quantitative determination of solubility and stability of 2,5-dimethylpyrrole are not explicitly published. However, established methodologies for organic compounds can be readily adapted.

Protocol for Determining Aqueous Solubility

This protocol is based on the equilibrium solubility method.

-

Preparation of Saturated Solution: Add an excess amount of 2,5-dimethylpyrrole to a known volume of distilled water in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 20 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid/liquid confirms saturation.

-

Phase Separation: Centrifuge the vial to sediment the undissolved 2,5-dimethylpyrrole.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID), against a calibration curve prepared with known concentrations of 2,5-dimethylpyrrole.

-

Calculation: Calculate the solubility in g/L based on the measured concentration and the dilution factor.

Protocol for Stability-Indicating HPLC Method

This protocol outlines the development of an HPLC method to assess the stability of 2,5-dimethylpyrrole under various stress conditions.

-

Chromatographic System:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by acquiring the UV spectrum of 2,5-dimethylpyrrole and selecting the wavelength of maximum absorbance.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Treat a solution of 2,5-dimethylpyrrole with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat a solution of 2,5-dimethylpyrrole with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat a solution of 2,5-dimethylpyrrole with an oxidizing agent (e.g., 3% H₂O₂).

-

Photostability: Expose a solution of 2,5-dimethylpyrrole to UV light.

-

Thermal Degradation: Heat a solution of 2,5-dimethylpyrrole at an elevated temperature.

-

-

Sample Analysis: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and analyze using the developed HPLC method.

-

Method Validation: The stability-indicating method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent compound from its degradation products.[7]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Aqueous Solubility Determination.

Caption: Workflow for Stability-Indicating HPLC Method Development.

References

- 1. 2,5-Dimethylpyrrole 98 625-84-3 [sigmaaldrich.com]

- 2. 2,5-Dimethylpyrrole | C6H9N | CID 12265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

The Pervasive Pyrrole: A Technical Guide to the Natural Occurrence and Biological Significance of Dimethylpyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of naturally occurring and synthetic bioactive compounds. Among these, dimethylpyrrole derivatives have garnered significant attention within the scientific community due to their diverse and potent biological activities. These compounds are predominantly found in marine organisms, particularly sponges and fungi, and exhibit a remarkable spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, antifungal, and cytotoxic effects. This technical guide provides a comprehensive overview of the natural occurrence of dimethylpyrrole derivatives, their isolation and characterization, and their significant biological activities, with a focus on the underlying molecular mechanisms.

Natural Occurrence and Distribution

Dimethylpyrrole derivatives are significant secondary metabolites produced by a variety of organisms, with marine invertebrates and microorganisms being the most prolific sources. Sponges of the genus Agelas are particularly rich in brominated pyrrole alkaloids, a major class of dimethylpyrrole derivatives. Fungi, especially those from marine environments, are also a crucial source of these compounds.

Table 1: Selected Dimethylpyrrole Derivatives from Marine Sponges

| Compound Name | Source Organism | Location of Collection | Yield | Reference |

| Oroidin | Agelas oroides | Mediterranean Sea | Not explicitly quantified in the extract, but isolated as an active component. | [1] |

| Ageladine A | Agelas nakamurai | Not Specified | Synthesis yield reported as 16-29%; natural yield not specified. | [2] |

| Dioxysceptrin | Agelas kosrae | Kosrae Island, Micronesia | Not explicitly quantified. | [3] |

| Ageleste C | Agelas kosrae | Kosrae Island, Micronesia | Not explicitly quantified. | [3] |

| Marmaricine A | Agelas sp. aff. marmarica | Red Sea | 2.5 mg from the antimicrobial fraction of the organic extract. | [4] |

| Marmaricine B | Agelas sp. aff. marmarica | Red Sea | 3.9 mg from the antimicrobial fraction of the organic extract. | [4] |

| Marmaricine C | Agelas sp. aff. marmarica | Red Sea | 4.7 mg from the antimicrobial fraction of the organic extract. | [4] |

| Stylimassalin A | Stylissa massa | Not Specified | Not explicitly quantified. | [5] |

| Stylimassalin B | Stylissa massa | Not Specified | Not explicitly quantified. | [5] |

Table 2: Selected Dimethylpyrrole Derivatives from Fungi and Bacteria

| Compound Name | Source Organism | Environment | Yield | Reference |

| Streptopyrroles | Streptomyces zhaozhouensis | Marine Sediment | Not explicitly quantified, isolated from a 70 L culture. | [6] |

| 1-(4-benzyl-1H-pyrrol-3-yl)ethanone | Co-culture of Aspergillus sclerotiorum and Penicillium citrinum | Marine-derived | Not explicitly quantified. | [7] |

| Pyrrolosesquiterpene | Streptomyces sp. Hd7-21 | Soil | Not explicitly quantified. | [8] |

Experimental Protocols

Extraction and Isolation of Dimethylpyrrole Derivatives from Marine Sponges

Objective: To extract and purify brominated pyrrole alkaloids from sponges of the genus Agelas.

Methodology:

-

Sample Collection and Preparation: Collect sponge specimens (e.g., Agelas oroides) and freeze-dry them. The lyophilized material is then ground into a fine powder.

-

Extraction: The powdered sponge material is exhaustively extracted with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1 v/v) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The resulting fractions are concentrated in vacuo.

-

Chromatographic Purification:

-

The EtOAc and n-BuOH soluble fractions, which typically contain the polar pyrrole alkaloids, are subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., from 100% CH₂Cl₂ to 100% MeOH).

-

Fractions containing the target compounds (monitored by Thin Layer Chromatography - TLC) are pooled and further purified by reversed-phase High-Performance Liquid Chromatography (HPLC) using a C18 column and a gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid).

-

-

Structure Elucidation: The structures of the purified compounds are determined by spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and comparison with literature data.

Extraction and Isolation of Dimethylpyrrole Derivatives from Fungal Cultures

Objective: To isolate dimethylpyrrole derivatives from a fungal fermentation broth.

Methodology:

-

Fungal Culture: Cultivate the fungus (e.g., a marine-derived Aspergillus or Penicillium species) in a suitable liquid medium (e.g., Potato Dextrose Broth) for a specified period (e.g., 14-21 days) at an appropriate temperature (e.g., 25-28°C) with shaking.

-

Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an organic solvent such as ethyl acetate (EtOAc) three times.

-

Dry the mycelium and extract it with methanol (MeOH) or acetone.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel using a gradient elution system (e.g., hexane-EtOAc followed by EtOAc-MeOH).

-

Further purify the fractions containing the desired compounds using preparative TLC or HPLC on a C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient).

-

-

Characterization: Identify the purified dimethylpyrrole derivatives using spectroscopic techniques (NMR, MS, UV, IR).

Bioassay for Anti-inflammatory Activity: Inhibition of Cyclooxygenase-2 (COX-2)

Objective: To determine the in vitro inhibitory activity of dimethylpyrrole derivatives against the COX-2 enzyme.

Methodology:

-

Assay Principle: The assay is based on the peroxidase activity of COX, where the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by prostaglandin G₂ (produced from arachidonic acid by the cyclooxygenase activity) is monitored spectrophotometrically.

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and the COX-2 enzyme.

-

Add the test compound (dimethylpyrrole derivative) at various concentrations. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control, and a solvent control (e.g., DMSO) is also included.

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid and the chromogenic substrate (TMPD).

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

-

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Bioassay for Antimicrobial Activity: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of dimethylpyrrole derivatives against pathogenic bacteria and fungi.

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (a known antibiotic or antifungal agent), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Several dimethylpyrrole derivatives exert their biological effects by modulating key signaling pathways involved in inflammation and cell proliferation. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a prominent target.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

Certain pyrrole alkaloids have been shown to inhibit this pathway at multiple levels. They can suppress the activation of the IKK complex, inhibit the phosphorylation and degradation of IκBα, and prevent the nuclear translocation of the p65 subunit of NF-κB.

Experimental Workflow for Investigating NF-κB Inhibition

Conclusion

Dimethylpyrrole derivatives represent a structurally diverse and biologically significant class of natural products. Their prevalence in marine organisms, coupled with their potent pharmacological activities, makes them attractive lead compounds for drug discovery and development. While quantitative data on their natural abundance is somewhat limited, ongoing research continues to unveil new derivatives and elucidate their mechanisms of action. The detailed experimental protocols and understanding of the signaling pathways they modulate, as outlined in this guide, provide a solid foundation for further investigation into the therapeutic potential of these fascinating molecules. Future research should focus on quantitative analysis of these compounds in their natural sources and further exploration of their molecular targets to fully harness their medicinal properties.

References

- 1. Bromopyrrole Alkaloids of the Sponge Agelas oroides Collected Near the Israeli Mediterranean Coastline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ageladine A, a Bromopyrrole Alkaloid from the Marine Sponge Agelas nakamurai [mdpi.com]

- 3. Bromopyrrole Alkaloids from the Sponge Agelas kosrae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. mdpi.com [mdpi.com]

- 6. Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A new pyrrolosesquiterpene isolated from cultures of Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Toxicological Profile and Handling Guide for Dimethylpyrroles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological data, handling precautions, and mechanistic insights for dimethylpyrrole isomers. The information is intended to support safe laboratory practices and inform risk assessments in research and development settings.

Toxicological Data Summary

The acute toxicity and irritancy of various dimethylpyrrole isomers are summarized below. Data has been compiled from publicly available Safety Data Sheets (SDS) and chemical databases. It is important to note that comprehensive toxicological data is not available for all isomers.

Table 1: Acute Toxicity Data for Dimethylpyrroles

| Chemical Name | CAS Number | Route of Exposure | Species | Dose | Reference |

| 2,5-Dimethylpyrrole | 625-84-3 | Oral | Rat | LD50 = 59 mg/kg | [1][2] |

| Dermal | Rabbit | LD100 = ~165 mg/kg | [2] | ||

| Dermal | Not Specified | LD50 = 300 mg/kg | [3] | ||

| 2,4-Dimethylpyrrole | 625-82-1 | Oral | Not Available | No data available | [4] |

| Dermal | Not Available | No data available | [4] | ||

| Inhalation | Not Available | No data available | [4] | ||

| 2,3-Dimethylpyrrole | 600-28-2 | Oral | Not Available | Harmful if swallowed (GHS classification) | [5] |

| Dermal | Not Available | No data available | [6] | ||

| Inhalation | Not Available | No data available | [6] | ||

| 3,4-Dimethylpyrrole | Not Available | Oral | Not Available | No data available | |

| Dermal | Not Available | No data available | |||

| Inhalation | Not Available | No data available |

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population. LD100: Lethal Dose, 100%. The lowest dose of a substance that is lethal to 100% of the test population.

Table 2: Hazard Classification and Irritancy Data for Dimethylpyrroles

| Chemical Name | Skin Irritation | Eye Irritation | Respiratory Irritation | Target Organ Toxicity | Other Hazards |

| 2,5-Dimethylpyrrole | Causes skin irritation (Category 2)[1][3] | Causes serious eye irritation (Category 2/2A)[1][3] | May cause respiratory irritation (Category 3)[1][3] | Respiratory system[1] | Flammable liquid and vapor (Category 3)[1][3]. Toxic if swallowed, in contact with skin, or if inhaled[1][3]. |

| 2,4-Dimethylpyrrole | Causes skin irritation (Category 2)[4] | Causes serious eye irritation (Category 2)[4] | May cause respiratory irritation (Category 3)[4] | Respiratory system[4] | Combustible liquid[6]. |

| 2,3-Dimethylpyrrole | Causes skin irritation (Category 2)[5] | Causes serious eye damage (Category 1)[5] | May cause respiratory irritation (Category 3)[5] | Not specified | Flammable liquid and vapor (Category 3)[5]. |

| 3,4-Dimethylpyrrole | No data available | No data available | No data available | Not specified | No data available |

Experimental Protocols for Toxicity Assessment

The toxicological data presented in the safety data sheets are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and reliability of the results.

Workflow for Acute Oral Toxicity Testing (Based on OECD Guideline 423: Acute Toxic Class Method)

The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals to classify a substance's toxicity.[1]

Caption: Workflow for OECD Guideline 423.

Methodology:

-

Animal Selection: Healthy, young adult rodents of a single sex (typically females) are used.[1]

-

Dose Administration: The test substance is administered orally via gavage in a single dose.[3]

-

Stepwise Procedure: The test begins with a starting dose administered to a group of three animals. The outcome (number of mortalities) determines the next step, which may involve dosing a new group of animals at a lower or higher fixed dose level (e.g., 5, 50, 300, 2000 mg/kg).[1]

-

Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality.[7]

-

Classification: The substance is classified into a toxicity category based on the dose levels at which mortality is observed.[2]

Methodology for In Vitro Skin Irritation Testing (Based on OECD Guideline 439)

This test uses a reconstructed human epidermis model to assess the potential of a substance to cause skin irritation.[4]

Methodology:

-

Test System: A three-dimensional reconstructed human epidermis model is used, which mimics the properties of the upper layers of human skin.[4]

-

Application of Substance: The test chemical is applied topically to the surface of the skin tissue.[4]

-

Incubation: The treated tissues are incubated for a defined period.

-

Viability Assessment: After exposure, cell viability is determined using a colorimetric assay (e.g., MTT assay).[8]

-

Classification: A substance is identified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to a negative control.[4]

Signaling Pathways in Dimethylpyrrole Toxicity

The neurotoxicity of 2,5-dimethylpyrrole is a significant concern, primarily linked to its formation as a metabolite of n-hexane and 2,5-hexanedione. The proposed mechanism involves the reaction of 2,5-hexanedione with the primary amine groups of lysine residues in proteins, leading to the formation of 2,5-dimethylpyrrole adducts.[9][10]

Proposed Signaling Pathway for 2,5-Dimethylpyrrole-Induced Neurotoxicity

Caption: 2,5-Dimethylpyrrole Neurotoxicity Pathway.

This process of pyrrole adduct formation and subsequent protein cross-linking is believed to disrupt the structure and function of neurofilaments, leading to axonal swelling and ultimately, peripheral neuropathy.[11][12][13] Studies have shown that the rate of pyrrole formation correlates with the neurotoxic potential of the parent compound.[13]

Handling and Safety Precautions

Given the toxic and irritant properties of dimethylpyrroles, stringent safety measures must be implemented in the laboratory.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Ensure that eyewash stations and safety showers are readily accessible.[14]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and/or a face shield.[14]

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Wear a lab coat or other protective clothing to prevent skin contact.[14]

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[14]

-

Do not breathe vapors or mists.[14]

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[14]

-

Ground and bond containers when transferring flammable liquids to prevent static discharge.[3]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Conclusion

Dimethylpyrroles, particularly the 2,5- and 2,4-isomers, present significant health hazards, including acute toxicity via multiple routes of exposure, as well as skin, eye, and respiratory irritation. The neurotoxic potential of 2,5-dimethylpyrrole, mediated by the formation of protein adducts, is a critical toxicological endpoint. Researchers and professionals in drug development must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure and mitigate risks. Further research is warranted to fully characterize the toxicological profiles of all dimethylpyrrole isomers.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. 2,3-Dimethyl-1H-pyrrole | C6H9N | CID 39538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]

- 9. Mechanisms of in vitro pyrrole adduct autoxidation in 2,5-hexanedione-treated protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrole oxidation and protein cross-linking as necessary steps in the development of gamma-diketone neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. The effect of 3,4-dimethyl substitution on the neurotoxicity of 2,5-hexanedione. II. Dimethyl substitution accelerates pyrrole formation and protein crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evidence that pyrrole formation is a pathogenetic step in gamma-diketone neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

Unlocking Therapeutic Potential: A Technical Guide to Novel Bioactive Dimethylpyrrole Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a fundamental five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Among these, dimethylpyrrole derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of new therapeutic agents. Their structural simplicity, coupled with the versatility for chemical modification, allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of recently discovered, bioactive dimethylpyrrole compounds, detailing their synthesis, biological evaluation, and mechanisms of action.

Anticancer Activity of Novel Dimethylpyrrole Derivatives

Recent research has unveiled a number of dimethylpyrrole-containing molecules with potent cytotoxic activity against various cancer cell lines. These compounds often exert their effects through the modulation of critical signaling pathways involved in cell growth, proliferation, and survival.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic efficacy of newly synthesized dimethylpyrrole derivatives has been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.

| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) | Reference |

| MI-1 | Chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | Malignant Cells | Apoptosis-inducing concentrations | [1] |

| D1 | 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one | Malignant Cells | Apoptosis-inducing concentrations | [1] |

| 4d | N-(2-benzylamino-4,5-dimethylphenyl)-2,5-dimethylpyrrole derivative | LoVo (colon) | <50 (at 24h & 48h) | [2] |

| Compound 4f | N-substituted 2,5-dimethylpyrrole | HT-29 (colon) | 5.1 | [3] |

| Compound 4f | Caco-2 (colon) | 7.3 | [3] | |

| Compound 4c | N-substituted 2,5-dimethylpyrrole | T47-D (breast) | 11.5 | [3] |

| 4c | 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide derived triazole | A549 (lung) | 1-4 (as part of a series) | [4] |

| 8 | 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide derivative | A549 (lung) | 1-4 (as part of a series) | [4] |

| 9 | 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide derivative | A549 (lung) | 1-4 (as part of a series) | [4] |

| 10 | 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide derivative | A549 (lung) | 1-4 (as part of a series) | [4] |

| 15b-h | Pyrrolyl azetidinones | A549 (lung) | 1-2 (as part of a series) | [4] |

| 16b-d | Pyrrolyl thiazolidinones | A549 (lung) | 1-2 (as part of a series) | [4] |

Targeted Signaling Pathways: EGFR, VEGFR, and PI3K/Akt/mTOR

Several novel pyrrole derivatives have been synthesized as inhibitors of key protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] These receptors are pivotal in cancer progression, and their inhibition can disrupt downstream signaling cascades like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers.[5][6]

Experimental Protocols: Synthesis of N-Aryl-2,5-dimethylpyrroles

A general and efficient method for the synthesis of N-substituted 2,5-dimethylpyrroles involves the Paal-Knorr reaction, where a 1,4-dicarbonyl compound is condensed with a primary amine.[3]

Materials:

-

Hexane-2,5-dione (acetonylacetone)

-

Appropriate primary aliphatic or aromatic amine

-

Water (as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add hexane-2,5-dione (1 equivalent) and the desired primary amine (1-1.2 equivalents).

-

Add water to the flask to serve as an environmentally benign solvent.

-

Heat the reaction mixture to reflux and maintain for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-substituted 2,5-dimethylpyrrole.

-

Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.

Antimicrobial Activity of Novel Dimethylpyrrole Derivatives

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Dimethylpyrrole derivatives have demonstrated promising activity against a range of bacteria and fungi.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The following table summarizes the MIC values for several novel dimethylpyrrole-based compounds against various microbial strains.

| Compound ID | Derivative Class | Target Microorganism | MIC (µg/mL) | Reference |

| 5d | N-aryl-2,5-dimethylpyrrole | Mycobacterium bovis BCG | 1.95 | [7] |

| 5d | Mycobacterium aurum | 3.9 | [7] | |

| 4c | 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide derived triazole | Mycobacterium tuberculosis H37Rv | 1-4 (as part of a series) | [4] |

| 8 | 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide derivative | Mycobacterium tuberculosis H37Rv | 1-4 (as part of a series) | [4] |

| 9 | 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide derivative | Mycobacterium tuberculosis H37Rv | 1-4 (as part of a series) | [4] |

| 10 | 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide derivative | Mycobacterium tuberculosis H37Rv | 1-4 (as part of a series) | [4] |

| 15b-h | Pyrrolyl azetidinones | Mycobacterium tuberculosis H37Rv | 1-2 (as part of a series) | [4] |

| 16b-d | Pyrrolyl thiazolidinones | Mycobacterium tuberculosis H37Rv | 1-2 (as part of a series) | [4] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis and DNA Gyrase

The antimicrobial action of some pyrrole derivatives is attributed to their ability to interfere with essential bacterial processes, such as cell wall biosynthesis and DNA replication.[8][9] Inhibition of peptidoglycan synthesis weakens the bacterial cell wall, leading to cell lysis.[][11] Another key target is DNA gyrase, an enzyme crucial for bacterial DNA replication; its inhibition prevents bacterial proliferation.[9]

Experimental Protocols: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Dimethylpyrrole compound stock solution (in a suitable solvent like DMSO)

-

Positive control (standard antibiotic)

-

Negative control (broth medium with solvent)

-

Incubator

-

Microplate reader

Procedure:

-

Prepare serial twofold dilutions of the dimethylpyrrole compound in the broth medium directly in the wells of a 96-well plate. The final volume in each well is typically 100 µL.

-

Prepare a standardized inoculum of the test microorganism and dilute it in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Include a positive control well containing a known antibiotic and a negative control well with only the broth and solvent.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.

Conclusion and Future Directions

The exploration of novel dimethylpyrrole compounds continues to be a fertile ground for the discovery of new therapeutic leads. The data presented in this guide highlight the significant potential of these molecules as anticancer and antimicrobial agents. The detailed experimental protocols provide a foundation for researchers to synthesize and evaluate new derivatives. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent compounds, as well as optimizing their pharmacological properties for in vivo efficacy and safety. The use of in silico modeling and structure-activity relationship (SAR) studies will be instrumental in designing the next generation of highly selective and effective dimethylpyrrole-based drugs.[2]

References

- 1. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]

- 9. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio.libretexts.org [bio.libretexts.org]

Theoretical Deep Dive: Unraveling the Aromaticity of Dimethylpyrrole Rings

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science, owing to its unique electronic properties and prevalence in a vast array of biologically active molecules. The introduction of methyl substituents to the pyrrole ring, forming various dimethylpyrrole isomers, can significantly modulate its aromaticity, thereby influencing its reactivity, stability, and biological interactions. This technical guide provides an in-depth exploration of the theoretical and experimental studies on the aromaticity of dimethylpyrrole rings, offering valuable insights for the rational design of novel therapeutics and functional materials.

Quantifying Aromaticity: A Comparative Analysis of Dimethylpyrrole Isomers

Table 1: Calculated Aromaticity Indices for Dimethylpyrrole Isomers (Hypothetical Data Based on Theoretical Principles)

| Isomer | NICS(0) (ppm) | NICS(1) (ppm) | HOMA | PDI |

| Pyrrole | -15.0 to -20.0 | -10.0 to -15.0 | ~0.98 | N/A |

| 2,3-Dimethylpyrrole | -14.0 to -19.0 | -9.0 to -14.0 | ~0.97 | N/A |

| 2,4-Dimethylpyrrole | -14.5 to -19.5 | -9.5 to -14.5 | ~0.97 | N/A |

| 2,5-Dimethylpyrrole | -15.5 to -20.5 | -10.5 to -15.5 | ~0.98 | N/A |

| 3,4-Dimethylpyrrole | -13.5 to -18.5 | -8.5 to -13.5 | ~0.96 | N/A |

Note: The values in this table are hypothetical and represent expected trends based on the electronic effects of methyl substituents. Negative NICS values are indicative of aromaticity. HOMA values closer to 1 indicate higher aromaticity. PDI is primarily used for six-membered rings.

The methyl group is an electron-donating group through hyperconjugation and inductive effects. This electron donation can influence the π-electron delocalization within the pyrrole ring.

-

2,5-Dimethylpyrrole: The symmetrical placement of electron-donating methyl groups at the α-positions is expected to enhance the electron density of the ring, potentially leading to a slight increase in aromaticity compared to pyrrole.

-

2,3- and 2,4-Dimethylpyrrole: The unsymmetrical substitution will also increase electron density, but the effect on aromaticity might be slightly less pronounced than in the 2,5-isomer.

-

3,4-Dimethylpyrrole: Substitution at the β-positions is generally considered to have a less significant impact on the overall π-system compared to α-substitution, and in some cases, might even lead to a slight decrease in aromaticity due to steric hindrance and altered bond angles.

Experimental Protocols for Synthesis and Characterization

The synthesis of dimethylpyrrole isomers is most commonly achieved through the Paal-Knorr or Knorr pyrrole synthesis methods. These reliable and versatile reactions provide access to a wide range of substituted pyrroles.

Paal-Knorr Synthesis of 2,5-Dimethylpyrrole

The Paal-Knorr synthesis is a straightforward method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2]

Materials:

-

Acetonylacetone (2,5-hexanedione)

-

Ammonium carbonate

-

Chloroform

-

Anhydrous calcium chloride

-

Nitrogen gas

Procedure:

-

In a 500-mL Erlenmeyer flask equipped with a reflux condenser, combine 100 g (0.88 mol) of acetonylacetone and 200 g (1.75 mol) of ammonium carbonate.[1]

-

Heat the mixture in an oil bath at 100 °C until the effervescence ceases (approximately 60-90 minutes).[1]

-

Replace the air condenser with a water-cooled condenser and reflux the mixture for an additional 30 minutes at a bath temperature of 115 °C.[1]

-

After cooling, separate the upper yellow layer containing the crude 2,5-dimethylpyrrole.[1]

-

Extract the lower aqueous layer with 15 mL of chloroform and combine the organic layers.[1]

-

Dry the combined organic phase over anhydrous calcium chloride in a flask previously flushed with nitrogen.[1]

-

Transfer the dried solution to a Claisen flask and remove the chloroform under reduced pressure.[1]

-

Distill the residue under reduced pressure to collect 2,5-dimethylpyrrole at 51–53 °C/8 mmHg.[1]

Characterization:

-

¹H NMR (CDCl₃): δ 2.23 (s, 6H, 2xCH₃), 5.75 (s, 2H, 2xCH), 7.5 (br s, 1H, NH).

-

¹³C NMR (CDCl₃): δ 13.0 (CH₃), 105.5 (C-3, C-4), 127.8 (C-2, C-5).

-

IR (neat): 3380 (N-H), 2910, 2850 (C-H), 1570 cm⁻¹.

-

MS (EI): m/z (%) 95 (M⁺, 100), 94 (80), 80 (60).

Knorr Synthesis of 2,4-Dimethylpyrrole

The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-ketoester.[3][4][5][6]

Materials:

-

Diethyl 2,4-dimethyl-3,5-dicarbethoxypyrrole

-

Potassium hydroxide

-

Water

-

Ether

-

Anhydrous potassium carbonate

Procedure:

-

In a 3-L round-bottom flask, dissolve 270 g (4.8 mol) of potassium hydroxide in 150 mL of water.[3]

-

Add 120 g (0.5 mol) of crude diethyl 2,4-dimethyl-3,5-dicarbethoxypyrrole to the flask.[3]

-

Heat the mixture with a reflux condenser in an oil bath at 130 °C for 2-3 hours with occasional shaking until the paste becomes partially liquefied.[3]

-

Set up the apparatus for steam distillation. Raise the oil bath temperature to 160 °C and introduce superheated steam (220–250 °C).[3]

-

Continue steam distillation until no more dimethylpyrrole is collected.[3]

-

Extract the distillate with ether (1 x 200 mL, then 3 x 100 mL).[3]

-

Dry the combined ether extracts over anhydrous potassium carbonate for 2 hours.[3]

-

Remove the ether by distillation and then distill the residue to collect 2,4-dimethylpyrrole boiling at 160–165 °C.[3]

Characterization:

-

¹H NMR (CDCl₃): δ 2.15 (s, 3H, CH₃), 2.20 (s, 3H, CH₃), 5.80 (s, 1H, CH), 6.35 (s, 1H, CH), 7.8 (br s, 1H, NH).

-

¹³C NMR (CDCl₃): δ 12.5 (CH₃), 18.0 (CH₃), 106.0 (C-5), 115.0 (C-3), 117.0 (C-4), 121.0 (C-2).

-

IR (neat): 3400 (N-H), 2920, 2860 (C-H), 1580 cm⁻¹.

-

MS (EI): m/z (%) 95 (M⁺, 100), 94 (85), 80 (55).

Note: Detailed experimental procedures and full characterization data for 2,3-dimethylpyrrole and 3,4-dimethylpyrrole are less commonly reported but can be achieved through modifications of the Knorr and Paal-Knorr syntheses or other specialized methods.[7]

Visualizing Theoretical Concepts

Graphviz diagrams can be employed to illustrate the logical relationships between different aspects of aromaticity and the experimental workflows for their determination.

Caption: Relationship between the concept of aromaticity and its quantitative descriptors.

Caption: Workflow for the Paal-Knorr synthesis of dimethylpyrroles.

Role of Aromaticity in Biological Systems

The aromaticity of the pyrrole ring is crucial for its function in many biological systems. The electron-rich nature of the ring allows it to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are vital for molecular recognition and catalysis. For instance, the pyrrole moiety is a key component of the heme cofactor in proteins like hemoglobin and cytochromes, where its aromaticity is essential for coordinating the iron atom and facilitating electron transfer processes.

In the context of drug design, modulating the aromaticity of a pyrrole-containing drug candidate by introducing substituents like methyl groups can fine-tune its binding affinity to a target protein. An increase in electron density and aromaticity can enhance π-π stacking interactions with aromatic amino acid residues in the protein's active site, leading to improved potency.

Caption: The role of pyrrole aromaticity in drug-target interactions.

Conclusion

The aromaticity of dimethylpyrrole rings is a key determinant of their chemical and physical properties. While comprehensive comparative data on all isomers remains an area for further investigation, theoretical principles and available experimental evidence provide a solid framework for understanding the influence of methyl substitution. The synthetic accessibility of these compounds, coupled with the critical role of pyrrole's aromaticity in biological systems, underscores their continued importance in the development of new pharmaceuticals and advanced materials. This guide serves as a foundational resource for researchers seeking to leverage the unique properties of dimethylpyrrole scaffolds in their scientific endeavors.

References

- 1. chemistry-online.com [chemistry-online.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. orgsyn.org [orgsyn.org]

- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Green Synthesis of N-Substituted 2,5-Dimethylpyrroles in Water

Introduction

The synthesis of N-substituted pyrroles is of significant interest in medicinal chemistry and materials science due to their presence in a wide range of biologically active compounds and functional materials. The Paal-Knorr pyrrole synthesis is a classical and straightforward method for constructing the pyrrole ring. This application note describes an environmentally friendly and efficient protocol for the synthesis of N-substituted 2,5-dimethylpyrroles via the Paal-Knorr condensation of hexa-2,5-dione with various primary amines, using water as the reaction medium. This method avoids the use of hazardous organic solvents and catalysts, making it a green and sustainable alternative to traditional synthetic routes.[1]

Reaction Principle

The reaction proceeds via a cyclocondensation reaction between a 1,4-dicarbonyl compound (hexa-2,5-dione) and a primary amine. The initial step involves the formation of a hemiaminal, followed by cyclization and subsequent dehydration to afford the corresponding N-substituted 2,5-dimethylpyrrole. Water serves as both the solvent and a promoter for the reaction, which can be performed at elevated temperatures to achieve high yields in short reaction times.

Experimental Protocols